molecular formula C24H20N2O3S2 B2933832 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide CAS No. 941944-98-5

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide

Cat. No. B2933832
CAS RN: 941944-98-5
M. Wt: 448.56
InChI Key: KEJOVPVHAFXSID-UHFFFAOYSA-N
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Description

“N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a tetrahydroquinoline moiety (a nitrogen-containing heterocyclic compound), and a naphthalene ring (a polycyclic aromatic hydrocarbon composed of two fused benzene rings) linked by a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic ring. The presence of the sulfonamide group could also introduce additional hydrogen bonding capabilities .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the sulfonamide group. The thiophene ring and the naphthalene ring are aromatic and may undergo electrophilic aromatic substitution reactions. The sulfonamide group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has focused on the synthesis of complex organic molecules and ligands involving naphthalene sulfonamide derivatives. For instance, the synthesis and structural characterization of zinc complexes with sulfonamides containing 8-aminoquinoline demonstrate the utility of such compounds in developing coordination compounds. These complexes have shown potential applications in catalysis and material science due to their unique structural properties (Macías et al., 2003). Similarly, the synthesis of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety highlights the compound's role in generating new molecules with potential pharmacological activities (Ravichandiran et al., 2019).

Material Science

The formation of molecular complexes based on sulfonate-pyridinium interactions is another area of interest. Such studies can lead to the development of new materials with enhanced solubility and optical properties. This is exemplified by the synthesis of organic-sulfonic acids reacted with a flexible supramolecular linker, leading to compounds with improved aqueous solubility and optical behaviors (Ahmad et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound's derivatives are explored for their biological activities and potential as drug candidates. Isoquinolinesulfonamides, for example, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, indicating their potential in drug development for various diseases (Hidaka et al., 1984).

Environmental Applications

Research on the biodesulfurization of naphthothiophene and benzothiophene showcases the environmental applications of related compounds. Studies involving specific strains of bacteria capable of selectively cleaving carbon-sulfur bonds highlight the potential of these compounds in reducing sulfur content in fuels, contributing to cleaner energy production (Kirimura et al., 2002).

Future Directions

The potential applications and future directions for this compound would largely depend on its biological activity. It could potentially be of interest in fields like medicinal chemistry or materials science, given its complex structure .

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h1-2,4-6,8-12,14-16,25H,3,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJOVPVHAFXSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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